Suxibuzone - 27470-51-5

Suxibuzone

Catalog Number: EVT-282843
CAS Number: 27470-51-5
Molecular Formula: C24H26N2O6
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Suxibuzone is a pyrazolidine that is phenylbutazone which is substituted by a 3-carboxypropanoylmethyl group at the 4-position. Suxibuzone is a prodrug for phenylbutazone and is commonly used as an anti-inflammatory drug in horses. It has a role as a prodrug, a non-steroidal anti-inflammatory drug, an antirheumatic drug, a non-narcotic analgesic and a peripheral nervous system drug. It is a member of pyrazolidines, a monocarboxylic acid and a hemisuccinate.

Phenylbutazone

Compound Description: Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used to treat musculoskeletal disorders in horses. [, , , , , , , , , , , , , , , , ]

Relevance: Phenylbutazone is the primary active metabolite of Suxibuzone. Suxibuzone is rapidly metabolized to Phenylbutazone in vivo, making it a prodrug of Phenylbutazone. This relationship is consistently highlighted in the provided research, with studies demonstrating the presence of Phenylbutazone in plasma and urine after Suxibuzone administration. [, , , , , , , , , , , , , , , , ] While Suxibuzone itself may not be detectable after administration, its therapeutic effects are attributed to its conversion to Phenylbutazone.

Oxyphenbutazone

Compound Description: Oxyphenbutazone is an active metabolite of both Suxibuzone and Phenylbutazone. Like its parent compounds, it exhibits anti-inflammatory properties and contributes to the overall therapeutic effect. [, , , , , , , , , , , , , , , ]

Relevance: Oxyphenbutazone is a key metabolite in the metabolic pathway of Suxibuzone. Following Suxibuzone administration, it's detected alongside Phenylbutazone in both plasma and urine. [, , , , , , , , , , , , , , , ] Understanding its pharmacokinetics is crucial for a complete picture of Suxibuzone's activity in the body.

γ-Hydroxyphenylbutazone

Compound Description: γ-Hydroxyphenylbutazone is a metabolite of both Suxibuzone and Phenylbutazone, identified in plasma and urine after Suxibuzone administration. [, , ] Its specific pharmacological activity is not extensively discussed within the provided research.

Relevance: The presence of γ-Hydroxyphenylbutazone as a metabolite further emphasizes the metabolic conversion pathway of Suxibuzone. [, , ] Its presence, along with other metabolites, helps researchers track the breakdown and elimination of Suxibuzone within the body.

Suxibuzone Glucuronide

Compound Description: Suxibuzone Glucuronide is a conjugated metabolite of Suxibuzone, formed by the addition of glucuronic acid to the Suxibuzone molecule. This conjugation typically enhances water solubility and facilitates excretion. [, ]

Relevance: The identification of Suxibuzone Glucuronide in urine provides insight into the metabolic pathway and elimination route of Suxibuzone. [, ] Its presence indicates that direct conjugation, in addition to conversion to Phenylbutazone, is part of Suxibuzone's metabolic processing.

4-Hydroxymethylphenylbutazone

Compound Description: 4-Hydroxymethylphenylbutazone is a metabolite of Suxibuzone, observed in both plasma and urine. [, ] Its specific pharmacological activity is not detailed in the provided research.

Relevance: As a metabolite specifically resulting from Suxibuzone administration, 4-Hydroxymethylphenylbutazone serves as a marker for tracking the drug's metabolic breakdown. [, ]

4-Hydroxymethylphenylbutazone Glucuronide

Compound Description: This conjugated metabolite represents the glucuronidated form of 4-Hydroxymethylphenylbutazone, contributing to its water solubility and excretion. []

Relevance: Similar to Suxibuzone Glucuronide, the presence of 4-Hydroxymethylphenylbutazone Glucuronide confirms the role of glucuronidation in Suxibuzone metabolism and elimination. []

4-Hydroxymethyloxyphenbutazone Glucuronide

Compound Description: This compound is another conjugated metabolite specific to Suxibuzone administration, highlighting the complex metabolic processing of this drug. []

Relevance: The identification of 4-Hydroxymethyloxyphenbutazone Glucuronide, alongside other glucuronide conjugates, underscores the importance of this metabolic pathway for Suxibuzone elimination. []

p-γ-Dihydroxyphenylbutazone

Compound Description: This metabolite is identified in the urine of individuals administered Suxibuzone. [, ] Its pharmacological activity is not a focus within the provided research.

Relevance: The detection of p-γ-Dihydroxyphenylbutazone, along with other metabolites, contributes to the comprehensive understanding of Suxibuzone's metabolic fate. [, ]

Phenylbutazone Glucuronides

Compound Description: These comprise two types of glucuronide conjugates of Phenylbutazone – O-glucuronide and C-4-glucuroxide. []

Relevance: The presence of both Phenylbutazone Glucuronides, following Suxibuzone administration, further confirms the metabolic conversion of Suxibuzone to Phenylbutazone and highlights the common metabolic pathways shared by both compounds. []

Oxyphenbutazone Glucuronide

Compound Description: This conjugated metabolite is a common product of both Suxibuzone and Phenylbutazone metabolism, further demonstrating their shared metabolic pathways. []

Relevance: The detection of Oxyphenbutazone Glucuronide reinforces the understanding of the metabolic relationship between Suxibuzone and Phenylbutazone and their shared reliance on glucuronidation for elimination. []

γ-hydroxymethylphenylbutazone

Compound Description: This compound is a structural analog of 4-Hydroxymethylphenylbutazone, mentioned as a potential immunogen for antibody production against Phenylbutazone. [] Although its direct presence as a metabolite of Suxibuzone isn't explicitly confirmed in the provided research, its structural similarity and its use in Phenylbutazone detection suggest a potential connection.

Relevance: While not definitively identified as a Suxibuzone metabolite in these papers, the structural similarity of γ-hydroxymethylphenylbutazone to 4-Hydroxymethylphenylbutazone, and its role in generating antibodies that cross-react with Phenylbutazone, suggest a possible metabolic link that requires further investigation. [] This highlights the importance of structural analogs in understanding metabolic pathways and developing analytical tools.

Overview

Suxibuzone is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in veterinary medicine, particularly for treating joint and muscular pain in horses. It is a prodrug of phenylbutazone, which means that it is metabolized into phenylbutazone in the body, contributing to its therapeutic effects. Suxibuzone exhibits anti-inflammatory, analgesic, and antipyretic properties, making it effective for managing pain and inflammation associated with various conditions in equines .

Source and Classification

Suxibuzone is classified under the pyrazolone derivatives of NSAIDs. Its chemical structure and pharmacological classification allow it to inhibit the cyclooxygenase enzymes involved in prostaglandin synthesis, which are crucial mediators of inflammation and pain . The compound is often marketed under various brand names, including Danilon Equidos, and is available in granule form for oral administration to horses .

Synthesis Analysis

The synthesis of suxibuzone involves several steps starting from phenylbutazone. The process can be summarized as follows:

  1. Hydroxymethylation: Phenylbutazone is hydroxymethylated using formaldehyde to yield 4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione.
  2. Esterification: The hydroxymethylated compound is then esterified with succinic anhydride to produce suxibuzone .

This synthetic pathway highlights the transformation of phenylbutazone into suxibuzone through a combination of hydroxymethylation and esterification reactions.

Molecular Structure Analysis

Suxibuzone has a complex molecular structure represented by the formula C24H26N2O6C_{24}H_{26}N_{2}O_{6}. Its molar mass is approximately 438.48 g/mol. The structural characteristics include:

  • IUPAC Name: 4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione.
  • Chemical Structure: Suxibuzone contains two phenyl rings attached to a pyrazolidine core, with functional groups that enhance its solubility and biological activity .

Structural Data

  • CAS Number: 100044056
  • PubChem CID: 100044056
  • Chemical Properties: The compound exhibits a hydrophilic nature due to its hydroxymethyl group, which aids in its absorption and bioavailability when administered orally.
Chemical Reactions Analysis

Suxibuzone undergoes metabolic conversion primarily in the liver to produce active metabolites such as phenylbutazone and oxyphenbutazone. This metabolic pathway is crucial for its therapeutic efficacy:

  1. Metabolism: Upon administration, suxibuzone is rapidly absorbed and converted into phenylbutazone via hepatic microsomal enzymes.
  2. Elimination: The metabolites are then excreted through urine, where they can be detected for an extended period post-administration .

The pharmacokinetics of suxibuzone indicate that it does not appear as the parent drug in plasma or urine but rather as its metabolites following oral dosing.

Mechanism of Action

Suxibuzone exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins play a significant role in mediating inflammation and pain:

  • Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, suxibuzone effectively reduces the levels of pro-inflammatory prostaglandins.
  • Analgesic Effect: This reduction leads to decreased pain perception and inflammation in affected tissues .
Physical and Chemical Properties Analysis

Suxibuzone exhibits several physical and chemical properties that influence its therapeutic use:

  • Solubility: It is readily soluble in organic solvents but has limited solubility in water due to its hydrophobic characteristics.
  • Stability: Suxibuzone is stable under normal storage conditions but may degrade upon exposure to extreme temperatures or moisture.
  • Bioavailability: Following oral administration, suxibuzone demonstrates good bioavailability due to efficient absorption in the gastrointestinal tract .

Relevant Data

  • Molecular Weight: 438.48 g/mol
  • Chemical Structure Representation: The structural formula includes multiple functional groups contributing to its biological activity.
Applications

Suxibuzone's primary application lies within veterinary medicine, specifically for:

  • Pain Management: It is widely used for alleviating joint pain and inflammation in horses.
  • Anti-inflammatory Treatment: Effective in treating conditions such as arthritis or other musculoskeletal disorders.
  • Research Applications: Studies have investigated its pharmacokinetics and effects on gastric ulcer development when compared to other NSAIDs like phenylbutazone .

Properties

CAS Number

27470-51-5

Product Name

Suxibuzone

IUPAC Name

4-[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methoxy]-4-oxobutanoic acid

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C24H26N2O6/c1-2-3-16-24(17-32-21(29)15-14-20(27)28)22(30)25(18-10-6-4-7-11-18)26(23(24)31)19-12-8-5-9-13-19/h4-13H,2-3,14-17H2,1H3,(H,27,28)

InChI Key

ONWXNHPOAGOMTG-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

1,2-diphenyl-4-n-butyl-4-hydroxymethyl-3,5-dioxopyrazolidine hemisuccinate
4-butyl-4-(beta-carboxypropionyloxymethyl)-1,2-diphenyl-3,5-pyrazolidinedione
suxibuzone

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.